molecular formula C6H2Cl3N3 B1529559 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1923177-10-9

2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1529559
CAS No.: 1923177-10-9
M. Wt: 222.5 g/mol
InChI Key: YKSHOCBYNLDZIM-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H2Cl3N3. It is a derivative of pyrrolo[3,2-d]pyrimidine, featuring chlorine atoms at the 2, 4, and 7 positions of the pyrrolo[3,2-d]pyrimidine ring

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the chlorination of pyrrolo[3,2-d]pyrimidine. This can be achieved through various methods, such as:

  • Direct chlorination: Treating pyrrolo[3,2-d]pyrimidine with chlorine gas in the presence of a suitable catalyst under controlled conditions.

  • Electrophilic substitution: Using chlorinating agents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to introduce chlorine atoms into the pyrrolo[3,2-d]pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced control systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the chlorination reaction.

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation reactions can yield compounds such as this compound-5,6-dione.

  • Reduction: Reduction reactions can produce this compound derivatives with reduced oxidation states.

  • Substitution: Substitution reactions can result in the formation of hydroxylated or aminated derivatives.

Scientific Research Applications

2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: It serves as a tool in biological studies to investigate the interactions of small molecules with biological targets.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.

  • Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine is structurally similar to other pyrrolo[3,2-d]pyrimidine derivatives, such as:

  • 5H-pyrrolo[3,2-d]pyrimidine

  • 2-chloro-5H-pyrrolo[3,2-d]pyrimidine

  • 7-chloro-5H-pyrrolo[3,2-d]pyrimidine

These compounds share the pyrrolo[3,2-d]pyrimidine core but differ in the number and position of chlorine atoms

Properties

IUPAC Name

2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3N3/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSHOCBYNLDZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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